molecular formula C13H17NO5 B14350616 1H-Pyrrole-2,4-dicarboxylic acid, 3-ethyl-5-formyl-, diethyl ester CAS No. 92042-64-3

1H-Pyrrole-2,4-dicarboxylic acid, 3-ethyl-5-formyl-, diethyl ester

Cat. No.: B14350616
CAS No.: 92042-64-3
M. Wt: 267.28 g/mol
InChI Key: YSDNTJBORIAYFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrole-2,4-dicarboxylic acid, 3-ethyl-5-formyl-, diethyl ester is an organic compound belonging to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This specific compound is characterized by the presence of two carboxylic acid groups at positions 2 and 4, an ethyl group at position 3, a formyl group at position 5, and two ethyl ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-2,4-dicarboxylic acid, 3-ethyl-5-formyl-, diethyl ester typically involves the condensation of appropriate precursors under controlled conditions. One common method is the cyclization of a suitable dicarbonyl compound with an amine, followed by esterification. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-2,4-dicarboxylic acid, 3-ethyl-5-formyl-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The ethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: The major product is 1H-Pyrrole-2,4-dicarboxylic acid, 3-ethyl-5-carboxylic acid, diethyl ester.

    Reduction: The major product is 1H-Pyrrole-2,4-dicarboxylic acid, 3-ethyl-5-hydroxymethyl-, diethyl ester.

    Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

1H-Pyrrole-2,4-dicarboxylic acid, 3-ethyl-5-formyl-, diethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme mechanisms and interactions.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,4-dicarboxylic acid, 3-ethyl-5-formyl-, diethyl ester involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity. The ester groups can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
  • 1H-Pyrrole-2,4-dicarboxylic acid, 3-ethyl-5-methyl-, diethyl ester
  • 1H-Pyrrole-2,4-dicarboxylic acid, 3-ethyl-5-hydroxy-, diethyl ester

Uniqueness

1H-Pyrrole-2,4-dicarboxylic acid, 3-ethyl-5-formyl-, diethyl ester is unique due to the presence of the formyl group at position 5, which imparts distinct reactivity and potential biological activity compared to its analogs. The combination of carboxylic acid, ester, and formyl functionalities makes it a versatile compound for various chemical transformations and applications.

Properties

CAS No.

92042-64-3

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

diethyl 3-ethyl-5-formyl-1H-pyrrole-2,4-dicarboxylate

InChI

InChI=1S/C13H17NO5/c1-4-8-10(12(16)18-5-2)9(7-15)14-11(8)13(17)19-6-3/h7,14H,4-6H2,1-3H3

InChI Key

YSDNTJBORIAYFL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=C1C(=O)OCC)C=O)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.